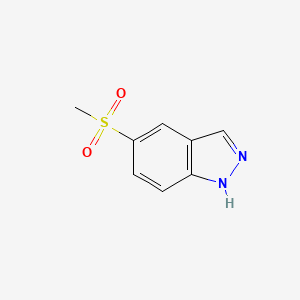

5-(Methylsulfonyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCCXHFNVCNWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Methylsulfonyl)-1H-indazole CAS number and properties

An In-Depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The indazole ring system is a quintessential example of such a scaffold.[1][2] As a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, indazole is a versatile bioisostere of native purines, enabling it to serve as a potent hinge-binding motif in various protein kinases.[3]

This guide provides a comprehensive technical overview of a specific, functionally rich derivative: This compound . The introduction of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the electronic properties and solubility of the indazole core, making it a highly valuable building block for drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, will delve into the core properties, synthesis, analytical validation, and strategic applications of this compound, grounded in established scientific principles.

PART 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a solid material whose identity and characteristics are summarized below.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1268816-48-3 | [4][5][6] |

| Molecular Formula | C₈H₈N₂O₂S | [4][5] |

| Molecular Weight | 196.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-methylsulfonyl-1H-indazole | [4] |

| InChI Key | VLCCXHFNVCNWPU-UHFFFAOYSA-N | [4] |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | [4] |

Physicochemical Data

The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, imparts distinct physicochemical properties critical for its role as a pharmaceutical intermediate.

| Property | Value | Remarks | Source |

| Appearance | White to brown solid | Visual inspection of typical batches. | [4] |

| Melting Point | Not available | Data not consistently reported in public literature. Experimental determination via DSC or melting point apparatus is required. | [4] |

| Boiling Point | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. | [4] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | The crystalline nature and aromatic core limit aqueous solubility, while the polar sulfonyl group enhances solubility in organic solvents. | General chemical principles |

| pKa | ~13.8 (N-H proton) | Estimated based on the parent indazole (pKa = 13.86). The electron-withdrawing sulfonyl group may slightly decrease this value. | [7] |

PART 2: Synthesis and Analytical Validation

The synthesis of substituted indazoles is a well-established field, though the preparation of specific regioisomers requires careful strategic planning. The following sections detail a robust synthetic route and the necessary analytical protocols for validation.

Proposed Synthetic Pathway

A common and effective strategy for constructing the 5-substituted indazole core involves the cyclization of an appropriately substituted o-toluidine derivative. The pathway below outlines a logical sequence starting from commercially available materials.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should perform their own optimization and safety assessments.

-

Step 1: Synthesis of 4-(Methylthio)-2-nitrotoluene.

-

Rationale: The chloro-substituent in 4-chloro-2-nitrotoluene is activated towards nucleophilic aromatic substitution by the ortho-nitro group. Sodium thiomethoxide serves as a potent and selective nucleophile to install the required methylthio group.

-

Procedure: To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

-

Step 2: Synthesis of 4-(Methylsulfonyl)-2-nitrotoluene.

-

Rationale: The sulfide must be oxidized to the sulfone. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective oxidizing agents that selectively convert sulfides to sulfones without affecting other functional groups under controlled conditions.

-

Procedure: Dissolve the crude 4-(methylthio)-2-nitrotoluene (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise. Stir at room temperature for 4-6 hours. A white precipitate of m-chlorobenzoic acid will form. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate to afford the sulfone.

-

-

Step 3: Synthesis of 5-(Methylsulfonyl)-2-methylaniline.

-

Rationale: The nitro group must be reduced to an amine to enable the subsequent diazotization and cyclization. Catalytic hydrogenation (H₂, Pd/C) is a clean method, while metal-acid systems like iron in ammonium chloride are robust and cost-effective alternatives.

-

Procedure: To a mixture of 4-(methylsulfonyl)-2-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate and partition between ethyl acetate and water. The organic layer contains the desired aniline.

-

-

Step 4: Synthesis of this compound.

-

Rationale: This is a classical indazole synthesis.[8] The aniline is converted to a diazonium salt using sodium nitrite under acidic conditions. Gentle heating of the diazonium intermediate promotes intramolecular cyclization to form the stable aromatic indazole ring.

-

Procedure: Dissolve the aniline (1.0 eq) in a mixture of acetic acid and propionic acid. Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature. Allow the reaction to warm slowly to room temperature and then heat to 60-70 °C for 1 hour. Cool, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate. Purify by column chromatography on silica gel to obtain this compound.

-

Analytical and Quality Control Workflow

Validation of the final product's identity and purity is non-negotiable. A standard workflow combines chromatographic and spectroscopic techniques.[9]

Caption: Standard analytical workflow for product validation.

Protocol: Purity Assessment by HPLC

-

Objective: To determine the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Analysis: Integrate the peak area of the main component and calculate the area percentage purity. The target is typically ≥98%.

-

PART 3: Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

The Indazole Core as a Kinase Inhibitor Motif

Protein kinases are a major class of drug targets, especially in oncology. They all possess a binding site for adenosine triphosphate (ATP). Many kinase inhibitors are designed to be "ATP-competitive," meaning they occupy the ATP binding site and prevent the kinase from performing its function. The 1H-indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site.[3] FDA-approved drugs like Pazopanib and Axitinib leverage this exact interaction.[1]

Role of the 5-Methylsulfonyl Group

The -SO₂CH₃ group is not a passive substituent. It serves several critical functions:

-

Vector for Growth: It provides a synthetic handle and a point for further chemical elaboration, allowing chemists to build out larger molecules that can occupy adjacent pockets in the active site, thereby increasing potency and selectivity.

-

Solubility Enhancement: As a polar, aprotic group, it can improve the aqueous solubility of the parent molecule, a crucial parameter for drug candidates.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming additional stabilizing interactions with amino acid residues in the target protein.

Caption: Indazole core binding to a kinase hinge region.

PART 4: Safety, Handling, and Storage

GHS Hazard Profile (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[10][11] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from strong oxidizing agents.[11]

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through established chemical transformations, and its structure is ideally suited for creating potent and selective kinase inhibitors. The indazole core provides the essential hinge-binding anchor, while the 5-methylsulfonyl group fine-tunes its properties for improved drug-like characteristics. By understanding its synthesis, analytical profile, and the causal logic behind its application, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. americanelements.com [americanelements.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-methanesulfonyl-1H-indazole - C8H8N2O2S | CSSB00009846042 [chem-space.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-1H-indazole

This guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and critical considerations for the preparation of 5-(Methylsulfonyl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies required for its successful synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets.[3] The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the molecule's polarity, solubility, and metabolic stability, often enhancing its drug-like properties. Consequently, this compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent kinase inhibitors used in oncology.[4] This guide details a robust and commonly employed synthetic route from a commercially available precursor.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic strategy. The target molecule can be disconnected at the sulfur-carbon bond, identifying the sulfone as being derived from the oxidation of a more readily accessible thioether (methylthio) precursor. This intermediate, 5-(methylthio)-1H-indazole, can in turn be synthesized from a common starting material, 5-nitro-1H-indazole, via a diazonium salt intermediate.

This multi-step approach is advantageous as it utilizes well-established, high-yielding chemical transformations and starts from an inexpensive, readily available material.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The synthesis is typically performed in a three-step sequence starting from 5-nitro-1H-indazole. Each step is detailed below with explanations for key procedural choices.

Step 1: Reduction of 5-Nitro-1H-indazole to 1H-Indazol-5-amine

The foundational step is the reduction of the nitro group to a primary amine. This transformation is critical for the subsequent introduction of the sulfur moiety.

-

Rationale: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and environmentally benign nature, typically producing water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this purpose.

Protocol:

-

To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH), carefully add 10% Palladium on carbon (5-10 mol%).

-

The reaction vessel is purged with hydrogen gas (H₂) and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield 1H-indazol-5-amine, which is often used in the next step without further purification.

Step 2: Synthesis of 5-(Methylthio)-1H-indazole via Diazotization-Thiolation

This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to convert the amino group into the desired methylthio group.

-

Rationale: The amino group is first converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate can then be trapped by a sulfur nucleophile. Dimethyl disulfide (DMDS) is an effective and readily available source for the methylthio group.

Protocol:

-

1H-Indazol-5-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution containing dimethyl disulfide (DMDS) (2.0-3.0 eq) and a copper catalyst (e.g., CuBr) is prepared.

-

The cold diazonium salt solution is slowly added to the DMDS mixture. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford pure 5-(methylthio)-1H-indazole.[5]

Step 3: Oxidation of 5-(Methylthio)-1H-indazole to this compound

The final step is the oxidation of the thioether to the corresponding sulfone. This transformation imparts the desired electronic and physical properties to the final molecule.

-

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective oxidant for this purpose. It is relatively safe to handle and provides clean conversion with predictable stoichiometry. The reaction proceeds through a sulfoxide intermediate. Using a slight excess of the oxidant ensures complete conversion to the sulfone.

Protocol:

-

Dissolve 5-(methylthio)-1H-indazole (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (approximately 2.2 eq) portion-wise, ensuring the temperature remains low.

-

The reaction mixture is stirred and allowed to gradually warm to room temperature overnight.

-

The reaction is monitored by TLC for the disappearance of the starting material and the intermediate sulfoxide.

-

Upon completion, the reaction is quenched by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.

-

The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The resulting crude solid is purified by recrystallization or flash column chromatography to yield the final product, this compound.

Overall Synthetic Workflow and Key Transformations

The entire process can be visualized as a linear sequence transforming the functional group at the 5-position of the indazole core.

Caption: Key transformations in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the intermediates and final product, compiled from analogous transformations in the literature. Actual results may vary based on scale and specific reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| 1H-Indazol-5-amine | C₇H₇N₃ | 133.15 | >95% | 175-179 |

| 5-(Methylthio)-1H-indazole | C₈H₈N₂S | 164.23 | 60-75% | 128-132 |

| This compound | C₈H₈N₂O₂S | 196.23 | 85-95% | 206-210 |

Conclusion

The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from 5-nitro-1H-indazole. The described pathway, involving reduction, diazotization/thiolation, and oxidation, relies on well-understood and scalable chemical reactions. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable building block in high purity and good overall yield, facilitating its use in the development of novel therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. rroij.com [rroij.com]

- 5. 1-methyl-5-(methylthio)-1H-indazole | C9H10N2S | CID 123828353 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Methylsulfonyl)-1H-indazole chemical structure and IUPAC name

A Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delineate its chemical structure, physicochemical properties, and a plausible, field-proven synthetic route. Furthermore, this guide will explore the established role of the indazole scaffold as a "privileged" structure in kinase inhibition and discuss the specific contributions of the 5-methylsulfonyl moiety to molecular interactions and drug design. Methodologies for synthesis and analytical characterization are presented to equip researchers with the practical knowledge required for its application.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for targeting ATP-binding sites in protein kinases.[2] Consequently, numerous FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature an indazole core.[2]

The subject of this guide, this compound, incorporates a powerful electron-withdrawing and hydrogen-bond-accepting methylsulfonyl group onto this privileged scaffold. This functionalization is a common strategy in drug design to enhance binding affinity, modulate physicochemical properties like solubility, and improve metabolic stability. This guide serves as a comprehensive technical resource for researchers investigating this compound and its derivatives.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and properties.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is This compound . Its structure consists of a standard 1H-indazole core with a methylsulfonyl (-SO₂CH₃) group attached at the C5 position of the benzene ring.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound is not widely published in peer-reviewed literature. The following table summarizes key identifiers and available data.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-methylsulfonyl-1H-indazole | [3] |

| CAS Number | 1268816-48-3 | [3] |

| Molecular Formula | C₈H₈N₂O₂S | [3] |

| Molecular Weight | 196.23 g/mol | [3] |

| Appearance | White to brown solid | Vendor Data |

| Melting Point | Not experimentally reported | N/A |

| Boiling Point | Not experimentally reported | N/A |

| Solubility | Not experimentally reported | N/A |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis is envisioned as a three-step process starting from a commercially available substituted aniline.

Diagram: Proposed Synthesis Workflow

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should perform their own risk assessments and optimizations.

Step 1: Synthesis of 5-(Methylthio)-1H-indazole via Jacobson-Type Cyclization

The Jacobson reaction and its modifications provide a classic and reliable method for synthesizing indazoles from o-toluidine derivatives. The process involves nitrosation of the amine to form a diazonium salt, which then undergoes an intramolecular cyclization.

-

Rationale: This approach is well-precedented for indazole synthesis.[1] Starting with 2-methyl-4-(methylthio)aniline positions the reactive amino and methyl groups correctly for the desired 5-substituted product. Low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate.[4]

-

Protocol:

-

To a stirred solution of 2-methyl-4-(methylthio)aniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl), cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.

-

Basify the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(Methylthio)-1H-indazole.

-

Step 2: Oxidation to this compound

The oxidation of the electron-rich sulfide (thioether) to the corresponding sulfone is a standard transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this purpose.[5][6]

-

Rationale: m-CPBA is a commercially available, relatively safe peroxy acid that reliably oxidizes sulfides to sulfones.[7] Using slightly more than two equivalents ensures the complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes both the starting material and the reagent.

-

Protocol:

-

Dissolve 5-(Methylthio)-1H-indazole (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer again with DCM.

-

Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.

-

Analytical Characterization Protocol

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should confirm the presence of all protons. Expected signals include the N-H proton (a broad singlet, typically >10 ppm in DMSO-d₆), three distinct aromatic protons on the indazole ring, and a sharp singlet around 3.0-3.3 ppm for the methyl group of the sulfone.[8][9]

-

¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed m/z for the molecular ion [M+H]⁺ should match the calculated value for C₈H₉N₂O₂S⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis should be used to determine the purity of the final compound, which should ideally be >98% for use in biological assays.

-

Application in Drug Discovery: A Potential Kinase Inhibitor

While specific biological data for this compound is scarce in public literature, its structure strongly suggests a role as a protein kinase inhibitor.

The Indazole Scaffold as a Hinge-Binder

The N1 and N2 atoms of the indazole's pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form key interactions with the "hinge region" of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[10] This mimics the way the adenine base of ATP binds.

The Role of the 5-Methylsulfonyl Group

The methylsulfonyl group is a potent, non-ionizable hydrogen bond acceptor. Its two oxygen atoms can form strong hydrogen bonds with backbone N-H groups or side chains of residues (like lysine or arginine) within the kinase active site. This can significantly enhance binding affinity and selectivity for a target kinase.[11] Furthermore, its electron-withdrawing nature can influence the electronics of the entire ring system, and its polarity can improve the solubility and pharmacokinetic properties of the parent molecule.

Potential Target Pathway: PI3K/Akt Signaling

Given that many indazole-based compounds target protein kinases, and sulfonyl-containing molecules have shown efficacy against the PI3K/Akt pathway, this represents a logical hypothetical target class for this compound.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram: Simplified PI3K/Akt Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery. It combines the privileged indazole scaffold, known for its role in kinase inhibition, with a strategically placed methylsulfonyl group that can enhance target binding and improve pharmacological properties. The synthetic route outlined in this guide is based on reliable, well-understood chemical transformations, providing a clear path for its preparation in a research setting. While further biological evaluation is needed to elucidate its precise mechanism of action and therapeutic utility, its structural features make it a compelling candidate for screening and development as a novel kinase inhibitor.

References

- 1. The biological assay of vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Methylsulfonyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Methylsulfonyl)-1H-indazole, with a specific focus on its solubility and stability. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of these parameters is critical for the design and execution of preclinical and formulation studies. This document synthesizes established principles with field-proven methodologies to offer a practical framework for researchers. Detailed experimental protocols for solubility determination (both kinetic and thermodynamic) and stability assessment under forced degradation conditions are provided, underpinned by the scientific rationale for each procedural step. Visual workflows and data summary tables are included to facilitate comprehension and application in a laboratory setting. This guide is intended to serve as a valuable resource for scientists engaged in the development of therapeutic agents incorporating the this compound moiety.

Introduction to this compound

Indazole and its derivatives are recognized as privileged structures in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for engaging with various biological targets. The introduction of a methylsulfonyl group at the 5-position of the indazole ring significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions. The sulfonyl group is known to be a strong hydrogen bond acceptor and can impact metabolic stability and aqueous solubility.[2][3]

A foundational understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline. Poor solubility can impede absorption and lead to variable in vivo exposure, while instability can compromise the safety and efficacy of the final drug product.[4] This guide provides the theoretical and practical framework for characterizing these critical attributes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1268816-48-3 | [5] |

| Chemical Formula | C₈H₈N₂O₂S | [5] |

| Molecular Weight | 196.23 g/mol | American Elements |

| Appearance | White to brown solid | American Elements |

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various dosage forms. For this compound, its aromatic nature combined with the polar sulfonyl group suggests a complex solubility profile. It is anticipated to exhibit limited aqueous solubility but better solubility in organic solvents.

Theoretical Considerations

The overall solubility of this compound is a balance between the lipophilic indazole core and the hydrophilic methylsulfonyl group. The crystal lattice energy of the solid form will also play a significant role in its thermodynamic solubility. The presence of the sulfonyl group can enhance interactions with polar solvents; however, the planar, aromatic indazole ring system contributes to its lipophilicity.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a drug discovery and development context: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput assessment of the concentration at which a compound, typically dissolved in dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer. It is a valuable tool in early discovery for rank-ordering compounds.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more time-consuming measurement but is essential for formulation development.

This protocol outlines a general method for determining the kinetic solubility of this compound using nephelometry, which measures light scattering from precipitated particles.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution, using sonication if necessary.[6]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and the biological assay system.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that an equilibrium with the saturated solution is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to a standard curve of known concentrations.

Expected Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water/Aqueous Buffers | Low | The lipophilic indazole core is expected to dominate, leading to poor aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[7] |

| Ethanol | Moderate | As a polar protic solvent, ethanol should be able to solubilize the compound, although likely to a lesser extent than DMSO. |

| Methanol | Moderate | Similar to ethanol, methanol is a polar protic solvent that should offer moderate solubility. |

| Acetonitrile | Low to Moderate | A polar aprotic solvent, but generally less effective at dissolving highly crystalline solids compared to DMSO. |

Stability Assessment

Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and administration. Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

-

Hydrolysis: The indazole ring itself is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other degradative reactions.

-

Oxidation: The sulfonamide-like moiety and the electron-rich indazole ring could be susceptible to oxidative degradation.[9][10] Common oxidizing agents used in stress testing include hydrogen peroxide.

-

Photodegradation: Indazole derivatives are known to be susceptible to photolytic degradation. A common pathway is the phototransposition of indazoles into the more stable benzimidazole isomers upon exposure to UV radiation.[11][12]

-

Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Diagram: Potential Degradation Pathways of this compound

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. benchchem.com [benchchem.com]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 5-(Methylsulfonyl)-1H-Indazole Derivatives: A Technical Guide to Pazopanib

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(methylsulfonyl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent protein kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, with a primary focus on Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. We will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate the therapeutic effects of these derivatives.

Introduction: The Rise of Indazole Derivatives in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the indazole ring system has emerged as a key pharmacophore in the design of these targeted agents.

The this compound moiety, in particular, has proven to be a valuable component in the design of potent and selective kinase inhibitors. This guide will use Pazopanib as a case study to provide a comprehensive understanding of the mechanism of action of this important class of therapeutic agents.

Pazopanib: A Prototypical this compound Derivative

Pazopanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical efficacy.[1][2] Its chemical structure features the characteristic this compound core.

Figure 1: Chemical Structure of Pazopanib.

Molecular Mechanism of Action: Targeting Key Angiogenic and Oncogenic Kinases

The primary mechanism of action of Pazopanib is the inhibition of multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and cell proliferation.[3][4] These include the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][6][7]

Binding to the ATP-Binding Pocket

Like most kinase inhibitors, Pazopanib functions as an ATP-competitive inhibitor. It binds to the intracellular tyrosine kinase domain of its target receptors, occupying the ATP-binding pocket. This prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase.[8]

While a crystal structure of Pazopanib directly bound to its targets is not publicly available, docking studies and the analysis of structurally related inhibitors bound to VEGFR2 provide insights into the key interactions. The indazole core is believed to form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature for this class of inhibitors. Specifically, interactions with amino acid residues such as Lysine 868 in the VEGFR-2 binding site are thought to be critical for its inhibitory activity.[9]

Kinase Selectivity and Potency

Pazopanib exhibits a distinct kinase selectivity profile, with high potency against its primary targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 71 |

| PDGFR-β | 84 |

| c-Kit | 74 |

| FGFR-1 | 140 |

| c-Fms | 146 |

| Table 1: In vitro kinase inhibitory activity of Pazopanib against a panel of key tyrosine kinases. Data compiled from multiple sources.[1][5][6][7] |

This multi-targeted profile allows Pazopanib to simultaneously block multiple signaling pathways that contribute to tumor growth and angiogenesis.

Inhibition of Downstream Signaling Pathways

By inhibiting the phosphorylation of VEGFRs and PDGFRs, Pazopanib effectively blocks the initiation of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells.

VEGFR Signaling Cascade

The binding of VEGF to its receptors on endothelial cells is a critical step in angiogenesis. Pazopanib's inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, leads to the abrogation of several key downstream pathways:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.

-

PI3K-Akt Pathway: This pathway is a major driver of endothelial cell survival and permeability.

Diagram 1: Pazopanib's Inhibition of the VEGFR-2 Signaling Pathway.

PDGFR Signaling Cascade

PDGF and its receptors are primarily involved in the regulation of cell growth and division in mesenchymal cells, including pericytes and vascular smooth muscle cells, which are crucial for the maturation and stability of new blood vessels. By inhibiting PDGFR-β, Pazopanib disrupts the tumor microenvironment and further compromises the integrity of the tumor vasculature. Key downstream pathways of PDGFR include:

-

Ras-MAPK Pathway: Similar to VEGFR signaling, this pathway promotes cell proliferation and differentiation.

-

PI3K-Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis.

Diagram 2: Pazopanib's Inhibition of the PDGFR-β Signaling Pathway.

Experimental Validation of the Mechanism of Action

The mechanism of action of Pazopanib has been elucidated through a series of in vitro and in vivo experiments. These assays are crucial for characterizing the potency, selectivity, and cellular effects of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Pazopanib (serially diluted)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

-

Procedure:

-

Prepare serial dilutions of Pazopanib in the kinase assay buffer. A typical starting concentration would be 10 µM, with 1:3 serial dilutions.

-

Add 5 µL of the diluted Pazopanib or vehicle (DMSO) control to the wells of a 96-well plate.

-

Add 10 µL of a mixture containing the VEGFR-2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

-

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. The use of a luminescence-based readout offers high sensitivity and a wide dynamic range.

Cellular Assays for Angiogenesis

Cell-based assays are essential to confirm that the biochemical activity of the compound translates into a desired cellular effect.

Protocol: Endothelial Cell Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for angiogenesis research.

-

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in endothelial growth medium.

-

After 24 hours, replace the medium with a basal medium containing a low concentration of serum and various concentrations of Pazopanib.

-

Stimulate the cells with a pro-angiogenic factor such as VEGF (e.g., 50 ng/mL).[10]

-

Incubate for 48-72 hours.

-

Assess cell viability and proliferation using a colorimetric assay such as the WST-1 or MTT assay, which measures the metabolic activity of viable cells.[10]

-

Calculate the IC50 value for the inhibition of cell proliferation.

-

Rationale: This assay demonstrates the compound's ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Protocol: Endothelial Cell Tube Formation Assay

-

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel)

-

Pazopanib

-

VEGF

-

96-well plate

-

-

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Resuspend HUVECs in a basal medium containing VEGF and different concentrations of Pazopanib.

-

Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the formation of capillary-like tube structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Rationale: This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures. It provides a functional readout of the compound's anti-angiogenic effects.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. apexbt.com [apexbt.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. benchchem.com [benchchem.com]

- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 5-(Methylsulfonyl)-1H-indazole

An In-depth Exploration of its Synthesis, Properties, and Critical Role in Modern Drug Discovery

Foreword: Unraveling the History of a Modern Medicinal Chemistry Mainstay

The precise moment of discovery for 5-(Methylsulfonyl)-1H-indazole, a seemingly unassuming heterocyclic compound, is not clearly documented in seminal, peer-reviewed literature. Its history is not one of a single, celebrated breakthrough, but rather a testament to its gradual and persistent emergence as a high-value scaffold in the pharmacopeia of the 21st century. While its CAS number, 1268816-48-3, now populates the catalogs of chemical suppliers and is cited in numerous patents, its origins remain somewhat obscure. This guide, therefore, deviates from a traditional historical narrative to present a more practical and, for the research scientist, more valuable perspective: an in-depth technical exploration of its synthesis, chemical rationale, and its undeniable impact on contemporary drug design, particularly in the realm of kinase inhibitors. We will delve into the likely synthetic pathways that have made this molecule readily accessible and explore the physicochemical properties imparted by the methylsulfonyl group that make it a "privileged" fragment in the eyes of medicinal chemists.

The Indazole Core: A Foundation of Biological Activity

The indazole ring system, a fusion of benzene and pyrazole, has long been recognized as a cornerstone in medicinal chemistry. First synthesized by Emil Fischer in the 1880s, this bicyclic heterocycle is a bioisostere of indole and is present in a number of biologically active compounds.[1] The inherent stability of the aromatic system, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, provides a versatile framework for molecular recognition by biological targets.

The substitution pattern on the indazole ring dramatically influences its pharmacological profile. Functionalization at various positions can modulate properties such as solubility, metabolic stability, and target-binding affinity. The introduction of a methylsulfonyl group at the 5-position represents a key strategic modification that has propelled this particular derivative to prominence.

The Strategic Importance of the 5-Methylsulfonyl Moiety

The methylsulfonyl (-SO₂CH₃) group is a powerful tool in the medicinal chemist's arsenal. Its inclusion at the 5-position of the indazole ring imparts a unique combination of properties that enhance the drug-like characteristics of molecules that contain it.

Key Physicochemical Contributions:

-

Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.

-

Metabolic Stability: The sulfur atom in the sulfone group is in its highest oxidation state, rendering it generally resistant to oxidative metabolism. This can lead to improved pharmacokinetic profiles.

-

Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone can act as hydrogen bond acceptors, providing additional points of interaction with biological targets and potentially increasing binding affinity and selectivity.

-

Modulation of Electronic Properties: As an electron-withdrawing group, the methylsulfonyl substituent can influence the pKa of the indazole ring and the overall electronic distribution of the molecule, which can be fine-tuned for optimal target engagement.

These attributes collectively contribute to the designation of this compound as a valuable building block for the development of potent and selective therapeutic agents.

Synthetic Pathways to this compound: A Practical Guide

Route A: Cyclization of a Pre-functionalized Aryl Precursor

This approach involves the formation of the indazole ring from an aromatic starting material that already bears the methylsulfonyl group. A common strategy is the reductive cyclization of an o-nitro-ketoxime.

Workflow for a Plausible Cyclization Synthesis

Figure 1. Plausible cyclization route to this compound.

Experimental Protocol (Representative):

-

Starting Material: A suitable starting material would be a 2-substituted benzene derivative containing the methylsulfonyl group at the 5-position, such as 2-fluoro-5-(methylsulfonyl)benzonitrile.

-

Reaction with Hydrazine: The 2-fluoro-5-(methylsulfonyl)benzonitrile is reacted with hydrazine hydrate in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Heating: The reaction mixture is heated to an elevated temperature (typically >150 °C) to facilitate the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization.

-

Work-up and Purification: Upon completion, the reaction is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

-

The choice of a 2-fluoro substituent is strategic as fluorine is a good leaving group for nucleophilic aromatic substitution.

-

Hydrazine hydrate serves as the source of the two nitrogen atoms required for the pyrazole ring of the indazole.

-

High temperatures are necessary to overcome the activation energy for both the substitution and cyclization steps.

Route B: Functionalization of a Pre-formed Indazole Ring

An alternative and often more convergent approach is to introduce the methylsulfonyl group onto a pre-existing indazole ring. This typically involves the oxidation of a corresponding methylthio-substituted indazole.

Workflow for a Plausible Functionalization Synthesis

Figure 2. Plausible functionalization route to this compound.

Experimental Protocol (Representative):

-

Preparation of 5-(Methylthio)-1H-indazole: This precursor can be synthesized from 5-bromo-1H-indazole via a palladium-catalyzed cross-coupling reaction with sodium thiomethoxide.

-

Oxidation: The 5-(methylthio)-1H-indazole is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of methanol and water.

-

Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude this compound is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

The oxidation of a thioether to a sulfone is a reliable and high-yielding transformation.

-

m-CPBA and Oxone® are commonly used, effective, and relatively safe oxidizing agents for this purpose.

-

Controlling the temperature during the addition of the oxidizing agent is important to manage the exothermicity of the reaction.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1268816-48-3 |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

While a primary literature source for its full characterization is elusive, typical spectroscopic data would be expected as follows:

-

¹H NMR: Resonances corresponding to the protons on the indazole ring and the methyl group of the sulfone. The aromatic protons would appear in the range of 7-8.5 ppm, and the methyl singlet would be observed around 3 ppm.

-

¹³C NMR: Signals for the eight carbon atoms of the molecule, with the methyl carbon of the sulfone appearing upfield.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true significance of this compound lies in its widespread application as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the 5-methylsulfonyl group provides a vector for interaction with the solvent-exposed region, enhancing both affinity and selectivity.

Numerous patents from major pharmaceutical companies describe the use of this compound in the synthesis of inhibitors for a variety of kinases, including but not limited to:

-

Tyrosine Kinases: (e.g., VEGFR, PDGFR, c-Kit)

-

Serine/Threonine Kinases: (e.g., Akt, mTOR, CDKs)

Signaling Pathway Modulation

The general mechanism by which indazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

Figure 3. General mechanism of action for kinase inhibitors derived from this compound.

Conclusion and Future Perspectives

This compound stands as a prime example of a molecular scaffold that has gained prominence not through a singular, celebrated discovery, but through its proven utility in the demanding field of drug development. Its synthetic accessibility, combined with the favorable physicochemical properties imparted by the methylsulfonyl group, has solidified its position as a valuable building block for the creation of novel kinase inhibitors and other therapeutic agents.

While its historical origins may be somewhat opaque, its future in medicinal chemistry is bright. As our understanding of disease biology deepens and the demand for more selective and potent drugs grows, the strategic deployment of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the discovery of the medicines of tomorrow. The ongoing exploration of new synthetic routes and the innovative incorporation of this moiety into novel molecular architectures will ensure its enduring legacy in the scientific literature and, ultimately, in clinical practice.

References

Spectroscopic Characterization of 5-(Methylsulfonyl)-1H-indazole: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Methylsulfonyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related, structurally analogous compounds to provide a robust, predictive characterization. The methodologies and interpretations presented herein are designed to assist researchers in the identification, verification, and structural elucidation of this compound.

Molecular Structure and Key Features

This compound possesses a core indazole scaffold, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[1] The key structural features influencing its spectroscopic properties are:

-

Indazole Ring System: The aromatic nature of this system will dominate the ¹H and ¹³C NMR spectra, exhibiting characteristic chemical shifts and coupling patterns. The presence of two nitrogen atoms and the N-H proton are also key features.[2]

-

Methylsulfonyl Group (-SO₂CH₃): This strong electron-withdrawing group significantly influences the electronic environment of the indazole ring, leading to predictable shifts in the NMR spectra.[3] It also has distinct vibrational modes that are readily identifiable in Infrared (IR) spectroscopy.

Below is a diagram illustrating the molecular structure and numbering of this compound.

References

An In-depth Technical Guide to the Biological Activity of 5-(Methylsulfonyl)-1H-indazole and its Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of the biological significance of the 5-(methylsulfonyl)-1H-indazole scaffold, a key pharmacophore in modern medicinal chemistry. We will delve into its role as a privileged structure in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action, methodologies for its biological evaluation, and its potential in targeting key signaling pathways.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of bioactive molecules.[1][2][3] Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, allow it to form key interactions with a variety of biological targets.[2] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in many pharmacologically active compounds.[1][3][4]

The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs, including:

-

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[1][5]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian, fallopian tube, and peritoneal cancer.[1][5]

-

Entrectinib: A kinase inhibitor for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors.[3]

-

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2][6]

These examples underscore the indazole nucleus's status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets.[2] The addition of a methylsulfonyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its structural motif is integral to more complex derivatives explored in drug discovery. This guide will, therefore, discuss the biological activities of the broader class of indazole derivatives, with a focus on those containing sulfonyl groups, to provide a robust framework for understanding the potential of this specific compound.

Biological Activities and Therapeutic Potential

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant effects.[2][7][8][9][10] The primary focus of recent research, however, has been on their utility as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5]

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a common feature in numerous kinase inhibitors.[5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, enabling it to anchor within the ATP-binding pocket of various kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction and inhibiting cancer cell proliferation and survival.

Key kinase families targeted by indazole derivatives include:

-

VEGFR-2 and EGFR: Novel 5-ethylsulfonyl-indazole-3-carboxamides have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 and Epidermal Growth Factor Receptor, showing antiproliferative effects.[11]

-

AXL Receptor Tyrosine Kinase: A fragment-based discovery approach identified indazole-based compounds as potent AXL inhibitors.[12] AXL overexpression is linked to poor prognosis and drug resistance in many cancers.[12]

-

Tpl2 Kinase (MAP3K8): Indazole derivatives have been identified as inhibitors of Tpl2 kinase, a key regulator of the inflammatory response and a potential target in oncology.[13]

-

Fibroblast Growth Factor Receptors (FGFRs): Substituted 1H-indazole derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers.[5]

-

BCR-ABL: 3-aminoindazole derivatives have shown potent inhibitory activity against the BCR-ABL fusion protein, including the challenging T315I mutant in chronic myeloid leukemia (CML).[14]

The general mechanism involves the indazole core forming hydrogen bonds with the hinge region of the kinase domain, a common feature observed in the binding modes of many kinase inhibitors.[6] The substituents on the indazole ring then explore different pockets of the ATP-binding site, determining the inhibitor's potency and selectivity.

Other Notable Biological Activities

Beyond kinase inhibition, the indazole nucleus is found in compounds with other therapeutic applications:

-

Antidepressant Activity: The indazole derivative FS-32 has shown thymoleptic (antidepressant) properties, potentially through the potentiation of catecholaminergic signaling and inhibition of norepinephrine uptake.[8]

-

Antibacterial Activity: Certain indazole derivatives have exhibited moderate to excellent antibacterial activity against strains like S. aureus, Bacillus subtilis, and E. coli.[9]

Methodologies for Biological Evaluation

A structured approach is essential for characterizing the biological activity of novel indazole derivatives like this compound. The following section outlines key experimental protocols.

In Vitro Antiproliferative and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to assess its effect on cancer cell viability and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][16][17]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like 5-fluorouracil).[6]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[16][17]

Causality and Self-Validation: This assay's trustworthiness lies in its direct measurement of mitochondrial activity, a fundamental indicator of cell health. The inclusion of positive and negative controls validates the assay's performance and ensures that the observed effects are due to the test compound. It is also crucial to test the compounds on a normal, non-cancerous cell line (e.g., HEK-293) to assess for general cytotoxicity and determine a selectivity index.[15][16]

Kinase Inhibition Assays

To confirm that the antiproliferative activity is due to the inhibition of a specific kinase, in vitro kinase assays are performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LANCE Ultra)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 384-well plate, combine the kinase of interest, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the indazole compound to the reaction mixture.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

-

Detection: Add a europium-labeled antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody to a ULight™-labeled streptavidin-biotinylated substrate brings the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.

-

Signal Measurement: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: The inhibitor's potency is determined by the reduction in the FRET signal. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase. The specificity of the antibody for the phosphorylated substrate ensures that the signal is directly proportional to the kinase activity. Running the assay in the absence of ATP or the kinase serves as a negative control to ensure signal specificity.

Target Engagement and Downstream Signaling Analysis

To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathway, a Western blot analysis is performed.